4-Nitrobenzamidine hydrochloride
Overview
Description
4-Nitrobenzamidine hydrochloride is a chemical compound with the molecular formula C7H8ClN3O2. It is a derivative of benzamidine, characterized by the presence of a nitro group at the para position of the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzamidine hydrochloride can be synthesized through the reaction of 4-nitrobenzoic acid with ammonia in the presence of various catalysts. The reaction typically occurs in a polar solvent such as trichlorobenzene or a mixture of trichlorobenzene with o-xylene. The temperature range for this reaction is between 160 to 185°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzamidine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is 4-aminobenzamidine hydrochloride.
Substitution: Depending on the nucleophile used, various substituted benzamidine derivatives can be obtained.
Scientific Research Applications
4-Nitrobenzamidine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition, particularly for serine proteases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-nitrobenzamidine hydrochloride involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, binding to the active site of the enzyme and preventing substrate access. This inhibition is crucial in various biochemical studies and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: A simpler derivative without the nitro group, used as a protease inhibitor.
4-Aminobenzamidine: The reduced form of 4-nitrobenzamidine, also used in enzyme inhibition studies.
Uniqueness
4-Nitrobenzamidine hydrochloride is unique due to the presence of the nitro group, which enhances its electron-withdrawing properties and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
4-nitrobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.ClH/c8-7(9)5-1-3-6(4-2-5)10(11)12;/h1-4H,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJAUKCHHAJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935643 | |
Record name | 4-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15723-90-7, 42249-49-0 | |
Record name | Benzenecarboximidamide, 4-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15723-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamidine, p-nitro-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarboximidamide, 4-nitro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042249490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzamidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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